Cerium;2,2,6,6-tetramethylheptane-3,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

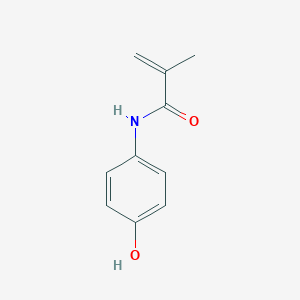

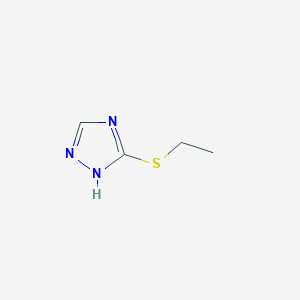

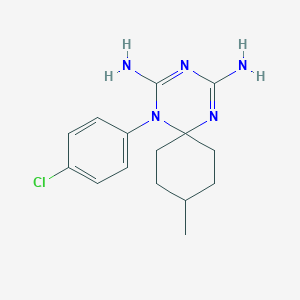

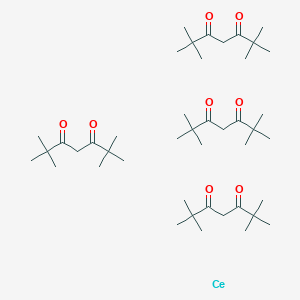

“Cerium;2,2,6,6-tetramethylheptane-3,5-dione” is a compound that involves the use of 2,2,6,6-Tetramethyl-3,5-heptanedione, a stable, anhydrous reagent. It undergoes O-additions and C-additions and acts as an air-stable ligand for metal catalysts .

Synthesis Analysis

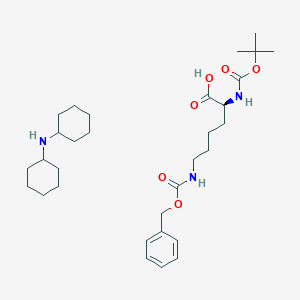

The synthesis of this compound involves the use of 2,2,6,6-Tetramethyl-3,5-heptanedione as a bidentate ligand in the formation of stable complexes with lanthanide ions . The FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy techniques are used to identify its structure .Molecular Structure Analysis

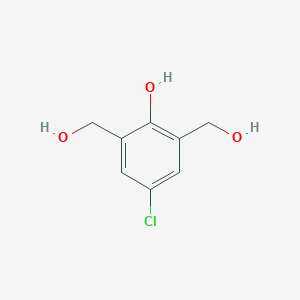

The molecular formula of 2,2,6,6-Tetramethyl-3,5-heptanedione is C11H20O2 . It is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions .Chemical Reactions Analysis

In various reactions, 2,2,6,6-Tetramethyl-3,5-heptanedione acts as an air-stable ligand for metal catalysts . It undergoes O-additions and C-additions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,6,6-Tetramethyl-3,5-heptanedione include a refractive index of n20/D 1.459 (lit.), a boiling point of 72-73 °C/6 mmHg (lit.), and a density of 0.883 g/mL at 25 °C (lit.) .Scientific Research Applications

Precursor for Ceria-Based Materials

Cerium;2,2,6,6-tetramethylheptane-3,5-dione is utilized as a volatile precursor for the deposition of ceria-based materials. Its thermal properties are crucial for the volatilization thermodynamics, which directly influence the chemical composition of the target material . This compound is synthesized and purified for thermodynamic studies to measure vapor pressure and calculate enthalpy and entropy of sublimation.

Metal-Organic Chemical Vapor Deposition (MOCVD)

The compound serves as a precursor in MOCVD processes to produce coatings with various compositions and functionalities. Its ability to sublimate without decomposition at relatively low temperatures makes it ideal for gas-phase technologies .

Synthesis of Stable Complexes with Lanthanide Ions

As a bidentate ligand, Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used in the synthesis of stable complexes with lanthanide ions. These complexes are significant due to their potential applications in electronics and catalysis .

Catalyst for Organic Synthesis Reactions

The metal complexes of this compound are used as catalysts in various organic synthesis reactions, including challenging Ullmann reactions and multiple coupling reactions of aromatic compounds .

Precursor for Semiconductor Materials

The metal complexes of Cerium;2,2,6,6-tetramethylheptane-3,5-dione are widely used as MOCVD precursors for the preparation of precious metal films and other semiconductor materials .

Ligand for Metal Catalysts

In various reactions, this compound acts as an air-stable ligand for metal catalysts, contributing to the synthesis of heterocycles and serving as a substrate for further chemical transformations .

Mechanism of Action

Target of Action

Cerium;2,2,6,6-tetramethylheptane-3,5-dione, also known as 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD), is a type of β-diketone compound . It primarily targets metal ions, forming stable complexes with them . This is due to its enol form, which is stabilized through keto-enol tautomerism, and the resulting oxygen anion can easily coordinate with many metal ions .

Mode of Action

The compound acts as a bidentate ligand, forming stable complexes with lanthanide ions . It undergoes O-additions and C-additions, acting as an air-stable ligand for metal catalysts in various reactions .

Biochemical Pathways

It’s known that the compound serves as a substrate for heterocycles .

Pharmacokinetics

It’s known that the compound is a stable, anhydrous reagent .

Result of Action

The compound is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex . It also serves as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .

Action Environment

The action of Cerium;2,2,6,6-tetramethylheptane-3,5-dione is influenced by environmental factors such as temperature. For instance, its volatility and condensed phase behavior are crucial for the chemical composition of a target material in gas-phase deposition processes like MOCVD and ALD . The compound’s sublimation thermodynamics and vapor pressure temperature dependence, derived from calorimetric and vapor pressure data, can be used to precisely define the temperature regimes of film deposition .

Future Directions

properties

IUPAC Name |

cerium;2,2,6,6-tetramethylheptane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C11H20O2.Ce/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCVCRISNDSDBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ce] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80CeO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329992 |

Source

|

| Record name | NSC174882 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

877.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium;2,2,6,6-tetramethylheptane-3,5-dione | |

CAS RN |

18960-54-8 |

Source

|

| Record name | NSC174882 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)

![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)